(E)-1-[2,4-Dihydroxy-3-[(E,1S,5S)-5-hydroxy-1,7-bis(4-hydroxyphenyl)hept-2-enyl]-6-methoxyphenyl]-3-(4-hydroxyphenyl)prop-2-en-1-one
Overview
Description
(E)-1-[2,4-Dihydroxy-3-[(E,1S,5S)-5-hydroxy-1,7-bis(4-hydroxyphenyl)hept-2-enyl]-6-methoxyphenyl]-3-(4-hydroxyphenyl)prop-2-en-1-one is a natural product found in Alpinia roxburghii and Alpinia blepharocalyx with data available.
Scientific Research Applications
Neuroprotective Activity
(E)-1-[2,4-Dihydroxy-3-[(E,1S,5S)-5-hydroxy-1,7-bis(4-hydroxyphenyl)hept-2-enyl]-6-methoxyphenyl]-3-(4-hydroxyphenyl)prop-2-en-1-one and similar compounds have shown potential in neuroprotective activity. A study by Jirásek, Amslinger, & Heilmann (2014) developed a synthesis strategy for natural and non-natural diarylheptanoids, including the subject compound, and tested them for their protective activity against glutamate-induced neuronal cell death. They found that compounds with a ferulic acid-like unit exhibited significant neuroprotective activity without toxic effects in murine hippocampal cell line HT-22 (Jirásek, Amslinger, & Heilmann, 2014).
Antioxidant and Cytotoxic Properties
Another research avenue for this compound involves its antioxidant and cytotoxic properties. Li et al. (2012) isolated diarylheptanoids from Zingiber officinale, including variations of the target compound, and evaluated them for antioxidant activity using the DPPH assay. Most of these compounds showed better antioxidant properties than ascorbic acid and also demonstrated cytotoxicity against HeLa and MNK-45 cells (Li et al., 2012).
Antifungal Properties
The compound also exhibits antifungal properties. Endo, Kanno, & Oshima (1990) isolated new diarylheptenones, including variations of the target compound, from the rhizomes of Zingiber officinale. They found that gingerenone A, a related compound, demonstrated strong antifungal effects (Endo, Kanno, & Oshima, 1990).
Structural Analysis and Interaction Studies
In terms of structural analysis, Gomes et al. (2021) conducted a study on the crystal structure and Hirshfeld surface analysis of related compounds. This research helps in understanding the molecular interactions and stability of such compounds (Gomes et al., 2021).
Antiproliferative Activity
Compounds related to this compound have been studied for their antiproliferative activity. Ali et al. (2001) isolated diarylheptanoids from Alpinia blepharocalyx seeds, which showed significant antiproliferative activity against murine and human cell lines (Ali et al., 2001).
Properties
IUPAC Name |
(E)-1-[2,4-dihydroxy-3-[(E,1S,5S)-5-hydroxy-1,7-bis(4-hydroxyphenyl)hept-2-enyl]-6-methoxyphenyl]-3-(4-hydroxyphenyl)prop-2-en-1-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C35H34O8/c1-43-32-21-31(41)33(35(42)34(32)30(40)20-10-23-8-16-27(38)17-9-23)29(24-11-18-28(39)19-12-24)4-2-3-25(36)13-5-22-6-14-26(37)15-7-22/h2,4,6-12,14-21,25,29,36-39,41-42H,3,5,13H2,1H3/b4-2+,20-10+/t25-,29+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DHYXVFFHVYUZJU-PEVIGJGQSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C(C(=C1)O)C(C=CCC(CCC2=CC=C(C=C2)O)O)C3=CC=C(C=C3)O)O)C(=O)C=CC4=CC=C(C=C4)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C(=C(C(=C1)O)[C@@H](/C=C/C[C@H](CCC2=CC=C(C=C2)O)O)C3=CC=C(C=C3)O)O)C(=O)/C=C/C4=CC=C(C=C4)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C35H34O8 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
582.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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